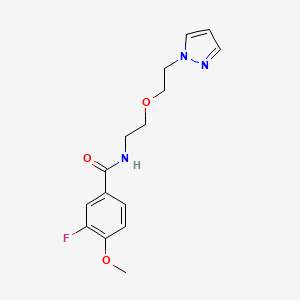

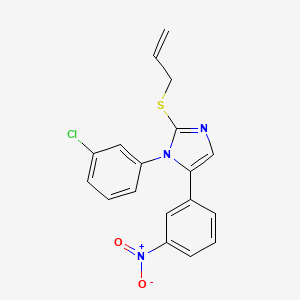

![molecular formula C20H16N2O2S B2518408 1-苄基-3-(2-甲基苯基)-1H,2H,3H,4H-噻吩[3,2-d]嘧啶-2,4-二酮 CAS No. 1326865-12-6](/img/structure/B2518408.png)

1-苄基-3-(2-甲基苯基)-1H,2H,3H,4H-噻吩[3,2-d]嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione" is a heterocyclic compound that belongs to the class of thieno[3,2-d]pyrimidines. These compounds are of interest due to their potential pharmacological properties, including antithrombotic, anticancer, and antimicrobial activities. The structure of the compound suggests that it may have similar properties to those observed in related compounds, such as antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones and thiazolo[3,2-a]pyrimidine-3,5-diones, which have been synthesized and tested for various biological activities .

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidine compounds has been reported using various methods. For instance, the antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones were synthesized from enamines through thermal fusion with ureas, leading to unexpected esters alongside the desired pyrimidine diones . Similarly, thiazolo[3,2-a]pyrimidine-3,5-dione derivatives were synthesized and their structures confirmed through IR, NMR, and mass spectrum analyses . Although the exact synthesis method for the compound is not provided, these studies suggest that similar synthetic routes involving cyclization reactions and subsequent functional group transformations could be employed .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by a fused ring system that includes a thiophene and a pyrimidine ring. The presence of substituents on the rings can significantly influence the compound's biological activity. For example, the introduction of a benzyl group and other substituents has been shown to affect the antimicrobial activity of related compounds . The molecular structures of synthesized compounds are typically confirmed using spectroscopic techniques such as NMR and mass spectrometry .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine derivatives can undergo various chemical reactions, including alkylation, cyclization, and hydrolysis. For example, alkylation reactions have been used to introduce alkyl groups into the thieno[3,2-d]pyrimidine system, which can lead to compounds with antimicrobial activity . Cyclization reactions are fundamental in constructing the core pyrimidine ring, as seen in the synthesis of fluorescent benzo[4,5]thieno[3,2-d]pyrimidine derivatives . Hydrolysis reactions can be used to modify functional groups, as demonstrated in the synthesis of 1H-pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives, such as solubility, melting point, and fluorescence, are influenced by the nature of the substituents on the core ring system. For instance, the solid-state fluorescence properties of benzo[4,5]thieno[3,2-d]pyrimidine derivatives have been studied, revealing that specific substituents can enhance fluorescence . These properties are important for the potential application of these compounds as fluorescent probes or in other optical applications. The antimicrobial activity of these compounds is also a key chemical property, with some derivatives showing activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .

科学研究应用

合成和结构表征

噻吩[3,2-d]嘧啶衍生物的合成,包括类似于1-苄基-3-(2-甲基苯基)-1H,2H,3H,4H-噻吩[3,2-d]嘧啶-2,4-二酮的化合物,涉及环化反应,并已被探索用于创造各种生物活性分子。例如,金和金(2000年)对3-烷基氨基-5-芳基噻吩的研究展示了可能应用于相关噻吩[3,2-d]嘧啶衍生物合成的方法,突显了噻吩[3,2-d]嘧啶作为各种官能化合物开发的核心结构的多功能性(Kim & Kim, 2000)。

潜在的治疗应用

多项研究已经调查了噻吩[3,2-d]嘧啶衍生物的治疗潜力。例如,佐佐木等人(2003年)发现了一种噻吩[2,3-d]嘧啶-2,4-二酮衍生物,作为人类促性腺激素释放激素(LHRH)受体的有效口服生物利用度非肽拮抗剂。这一发现表明,噻吩[3,2-d]嘧啶的衍生物,包括1-苄基-3-(2-甲基苯基)-1H,2H,3H,4H-噻吩[3,2-d]嘧啶-2,4-二酮,可能在治疗性激素依赖性疾病方面具有重要意义(Sasaki et al., 2003)。

化学性质和反应

噻吩[3,2-d]嘧啶衍生物的结构和化学性质是感兴趣的研究课题,因为它们对合成和药物设计的影响。例如,瓦西林等人(2015年)对次级3-氨基噻吩[2,3-b]吡啶-2-甲酰胺的研究提供了关于类似化合物反应的见解,这可能与理解1-苄基-3-(2-甲基苯基)-1H,2H,3H,4H-噻吩[3,2-d]嘧啶-2,4-二酮的化学行为相关(Vasilin et al., 2015)。

安全和危害

Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions.

未来方向

Thienopyrimidines are a class of compounds with diverse biological activities, and there is ongoing research into their potential uses. This specific compound, with its unique set of substituents, could be an interesting target for future study.

Please note that this is a general analysis based on the structure of the molecule. For a detailed and accurate analysis, experimental data and further research would be required. If you have access to a laboratory or research facility, they may be able to provide more specific information. Always remember to follow safety guidelines when handling chemicals.

属性

IUPAC Name |

1-benzyl-3-(2-methylphenyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N2O2S/c1-14-7-5-6-10-16(14)22-19(23)18-17(11-12-25-18)21(20(22)24)13-15-8-3-2-4-9-15/h2-12,18H,13H2,1H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEOYJZOTWEORC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3C(=[N+](C2=O)CC4=CC=CC=C4)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N2O2S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide](/img/structure/B2518327.png)

![(E)-N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2518328.png)

![2-Chloro-N-[(1R,2R)-2-methoxycyclobutyl]propanamide](/img/structure/B2518329.png)

![2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B2518339.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2518344.png)

![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518345.png)

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B2518346.png)